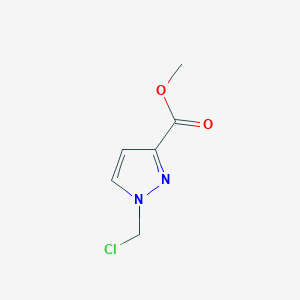

methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

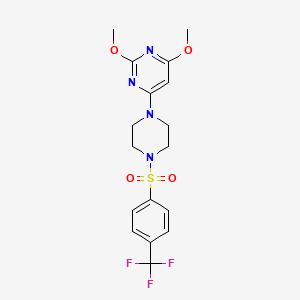

“Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate” is a compound that contains a chloromethyl group. In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized . Another study reported the synthesis of alpha-halo ethers from symmetric acetals and in situ methoxymethylation of an alcohol .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For example, the structure of a similar compound, 3-(1H-imidazole-1-yl)-1-phenylpropan-1-ol, was predicted according to the density functional theory (DFT) using the B3LYP method .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be influenced by various factors. For example, chlorine, methyl, and chloromethyl have been characterized in terms of their effect on the carbon to which they are attached (α site) as well as the neighboring sp2 carbon (β site) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be computed using various methods. For instance, properties such as molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and complexity can be computed .Scientific Research Applications

Synthesis and Structural Analysis

Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate derivatives are versatile intermediates in organic synthesis. For instance, a novel synthesis pathway led to the creation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, showcasing its potential as a precursor for pharmacologically active substances (Ogurtsov & Rakitin, 2021). Similarly, the synthesis and crystal structure analysis of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, underline the importance of such compounds in developing novel materials and chemicals (Shen et al., 2012).

Antimicrobial and Anticancer Properties

Research has also explored the antimicrobial and anticancer potential of pyrazole derivatives. Novel pyrazole compounds were synthesized and showed significant activity against various pathogens, highlighting their potential as antimicrobial agents. Among these, certain derivatives exhibited higher anticancer activity than standard drugs, indicating their promise in oncology (Hafez, El-Gazzar, & Al-Hussain, 2016).

Corrosion Inhibition

Pyrazole derivatives have been identified as effective corrosion inhibitors, a crucial application in industrial chemistry. For example, specific compounds were shown to provide over 90% anticorrosion activity for C38 steel in hydrochloric acid solutions, showcasing the practical applications of this compound derivatives in extending the lifespan of metal structures and components (Ouali et al., 2013).

Biological Activity

The biological significance of these compounds extends to their antipyretic and analgesic properties. Novel pyrazole derivatives were investigated for their effects on body temperature regulation and pain, contributing valuable insights into the development of new therapeutic agents (Souza et al., 2002).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 1-(chloromethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-3-9(4-7)8-5/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVAPYGLDKEHMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2572503.png)

![N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B2572507.png)

![N-(2-{6-[(2,5-dimethylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2572509.png)

![1-(1,3-benzoxazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2572511.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2572515.png)

![7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2572518.png)

![7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2572520.png)